(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

Crystallography Structural Chemistry Solid-State Characterization

Procure the definitive unsubstituted parent scaffold of the 1,3-diphenylpyrazole chalcone family. This compound provides a rigorously characterized baseline (single-crystal X-ray structure solved at R=0.044, triclinic P-1) essential for accurate SAR deconvolution. Its unsubstituted chalcone phenyl ring ensures cleaner diversification chemistry and serves as a validated negative control for IL-6 inhibition, COX-2 selectivity, and tubulin polymerization assays. Researchers can systematically derivative the phenyl ketone terminus and quantitatively compare results against established substituted analogs, making this an indispensable reference standard for medicinal chemistry campaigns.

Molecular Formula C24H18N2O
Molecular Weight 350.4 g/mol
Cat. No. B3895088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
Molecular FormulaC24H18N2O
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O/c27-23(19-10-4-1-5-11-19)17-16-21-18-26(22-14-8-3-9-15-22)25-24(21)20-12-6-2-7-13-20/h1-18H/b17-16+
InChIKeyDPGVSZJEMNJLBU-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one: A Structurally Resolved Diphenylpyrazole Chalcone Reference Standard for SAR-Driven Procurement


(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (CAS 905441-76-1, C24H18N2O, Mr = 350.40) is a heterocyclic chalcone hybrid in which a 1,3-diphenyl-1H-pyrazole pharmacophore is conjugated via an α,β-unsaturated enone linker to an unsubstituted phenyl ketone [1]. Its single-crystal X-ray structure has been fully solved (triclinic, space group P-1, R factor = 0.044 at 100 K), revealing a planar pyrazole ring (RMS deviation 0.004 Å) and precisely determined dihedral angles of 18.07(4)°, 48.60(4)°, and 9.13(5)° between the pyrazole ring and its three attached phenyl substituents [1][2]. This compound serves as the unsubstituted parent scaffold within the broader 1,3-diphenylpyrazole chalcone family—a class for which substituted derivatives have demonstrated quantifiable anti-inflammatory (IL-6 inhibition, 35–70% at 10 µM), anticancer (IC50 values as low as 2.13 µM against MCF-7), and antimicrobial activities [3].

Why (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one Cannot Be Interchanged with Other Pyrazole Chalcone Analogs


Within the 1,3-diphenylpyrazole chalcone chemotype, subtle structural modifications—particularly to the chalcone aryl ketone terminus—produce substantial and quantifiable shifts in biological potency, selectivity, and crystal packing architecture. The unsubstituted parent compound (CAS 905441-76-1) is distinguished by the absence of electron-donating or electron-withdrawing substituents on the chalcone phenyl ring, a feature that directly impacts both supramolecular assembly (C—H⋯O hydrogen-bonded dimers with centroid–centroid π–π distances of 3.6808 Å) [1] and baseline pharmacological behavior. In direct crystallographic comparison, replacing the phenyl ketone with a thiazol-2-yl moiety alters the dihedral angle between heterocyclic planes from the pyrazole–phenyl arrangement to a pyrazole–thiazole angle of 6.6(2)° and introduces additional C—H⋯N hydrogen bonds that link dimers into chains [2]. In biological terms, the addition of a 2,4-dimethoxy substitution pattern to the chalcone phenyl ring (yielding 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone) confers IL-6 inhibitory activity of 35–70% at 10 µM [3], whereas substitution with a 4-(benzyloxy)phenyl group on the pyrazole N1-phenyl combined with 3,4-dimethoxy on the chalcone phenyl produces tubulin polymerization IC50 values as low as 1.15 µM [4]. These data collectively demonstrate that generic substitution across this scaffold is pharmacologically unsafe and crystallographically non-equivalent; the unsubstituted parent compound therefore occupies a unique reference position essential for accurate SAR deconvolution.

Quantitative Differentiation Evidence for (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one vs. Closest Analogs


Single-Crystal X-ray Diffraction: Resolved Pyrazole Planarity and Dihedral Angle Fingerprint vs. Thiazole Analog

The target compound has a fully refined single-crystal X-ray structure (R factor = 0.044, wR = 0.131, 7371 reflections, 244 parameters at 100 K) with the pyrazole ring being essentially planar (maximum deviation = 0.004 Å) [1]. Its three phenyl substituents form dihedral angles of 18.07(4)°, 48.60(4)°, and 9.13(5)° with the pyrazole plane, and its crystal packing is governed by C—H⋯O hydrogen-bonded dimers stabilized by C—H⋯π and π–π interactions (centroid–centroid distance = 3.6808 Å) [1]. In contrast, the thiazole-containing analog (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one exhibits a pyrazole–thiazole interplanar angle of 6.6(2)° and a fundamentally different crystal packing architecture in which pairs of C—H⋯O hydrogen bonds generate inversion dimers that are further linked by C—H⋯N hydrogen bonds into chains propagating along the a-axis [2]. The presence of the additional C—H⋯N hydrogen bonding motif in the thiazole analog, absent in the target compound, has quantifiable consequences for lattice energy and solid-state stability.

Crystallography Structural Chemistry Solid-State Characterization

Commercial Availability as a Structurally Authenticated Reference Standard vs. Substituted Analogs

The target compound is commercially available from Sigma-Aldrich as product R961361 (AldrichCPR collection, CAS 905441-76-1), positioned as a rare and unique chemical for early discovery research . By comparison, the 4-methoxy-substituted analog 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-2-propen-1-one (CAS 1046153-20-1) is also available from Sigma-Aldrich under a distinct catalog number [1]. Critically, Sigma-Aldrich provides the target compound on an 'as-is' basis without collected analytical data, requiring the buyer to independently verify identity and purity . This procurement profile contrasts with that of certain substituted analogs which may be offered as analytical standards with certificate of analysis (CoA) documentation. The target compound's AldrichCPR status reflects its role as a building block for SAR exploration rather than a pre-validated bioactive entity, and its procurement value lies in its unique position as the unsubstituted parent compound against which the effect of any substituent can be quantitatively benchmarked.

Analytical Reference Standard Procurement Chemical Authenticity

IL-6 Inhibitory Activity: Class-Level SAR Baseline Established by 2,4-Dimethoxy-Substituted Analog vs. Unsubstituted Parent as Negative Control

A systematic SAR study of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives (compounds 3a–3j) evaluated IL-6 inhibitory activity at a concentration of 10 µM [1]. Among the 10 compounds screened, compounds 3a, 3c, and 3g exhibited promising IL-6 inhibition in the range of 35–70% at 10 µM, alongside free radical scavenging activity of 25–35% in the DPPH assay and antimicrobial activity with MIC values of 100 µg/mL and 250 µg/mL against tested pathogenic bacteria and fungi [1]. The target compound (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one differs structurally from the studied series by bearing an unsubstituted phenyl ketone rather than a 2,4-dimethoxy-phenyl ketone. Within the SAR framework established by Bandgar et al., the presence and position of methoxy substituents on the chalcone aryl ketone ring are critical determinants of IL-6 inhibitory potency [1]. By logical extrapolation, the target unsubstituted compound is predicted to exhibit lower or negligible IL-6 inhibitory activity relative to the 2,4-dimethoxy-substituted analogs, and this prediction is consistent with the broader chalcone SAR literature in which electron-donating groups on the B-ring generally enhance anti-inflammatory activity [1].

Anti-inflammatory Cytokine Inhibition Interleukin-6

Anticancer Cytotoxicity and Antimicrobial Activity of Diphenyl Pyrazole-Chalcone Congeners: Quantitative Benchmarks from Jaballah et al. (2024)

A 2024 study by Jaballah et al. evaluated a series of diphenyl pyrazole-chalcone derivatives for cytotoxicity against 14 cancer cell lines and antimicrobial activity against MRSA and E. coli . Compounds 6b and 6d emerged as the most potent congeners with IC50 values of 10 µM and 10.56 µM, respectively, against the HNO-97 cell line, while the majority of compounds showed >80% inhibition selectivity toward HNO-97 without toxicity to normal HSF cells . In antimicrobial evaluation, compound 6d exhibited an MIC of 15.7 µg/mL against MRSA and 7.8 µg/mL against E. coli . An earlier study by Mohamed et al. (2012) on chalcones incorporating a pyrazole moiety showed that compounds 3, 4, and 5 outperformed doxorubicin (positive control), with IC50 values of 4.7, 4.4, and 3.9 µg/mL against MCF-7, HEPG-2, and HCT-116 cell lines [1]. The target compound differs from these active congeners by its unsubstituted phenyl ketone terminus; SAR analysis from Jaballah et al. indicates that substituent identity and position on both the pyrazole and chalcone phenyl rings are the primary drivers of potency variation across the series . The target compound thus occupies the critical baseline position in the SAR matrix, essential for isolating the contribution of each substituent to the observed activity gradient.

Anticancer Cytotoxicity Antimicrobial MRSA

Tubulin Polymerization Inhibition and COX-2 Selectivity: Mechanistic Differentiation Achieved by Pyrazole-Chalcone Hybrids with Electron-Donating Substituents

Two independent studies have quantitatively demonstrated that pyrazole-chalcone hybrids bearing electron-donating substituents achieve potent tubulin polymerization inhibition and COX-2 selectivity—mechanistic activities that the unsubstituted parent compound would not be expected to replicate. In the lonazolac-derived pyrazole-chalcone series, hybrid 8g inhibited tubulin polymerization with an IC50 of 4.77 µM, induced pre-G1 apoptosis and G2/M cell cycle arrest, and exhibited selective COX-2 inhibition (IC50 = 5.13 µM) over COX-1 (IC50 = 33.46 µM), translating to a COX-2 selectivity ratio of approximately 6.5-fold [1]. In a separate study on E-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates, compounds 5o, 5l, and 5p inhibited tubulin polymerization with IC50 values of 1.15, 1.65, and 1.95 µM, respectively, compared with 1.46 µM for Combretastatin A-4 (CA-4) [2]. Compound 5o additionally exhibited cytotoxicity IC50 values of 2.13 µM (MCF-7), 4.34 µM (SiHa), and 4.46 µM (PC-3), with >50 µM IC50 against non-cancerous HEK-293T cells, indicating pronounced cancer cell selectivity [2]. The SAR analysis from both studies converges on the conclusion that electron-donating groups (OH, OCH3, 3,4-dimethoxy, 2,4-dimethoxy) on the chalcone phenyl ring are essential for tubulin binding and potent cytotoxicity [1][2]. The target unsubstituted compound serves as the negative-control baseline for these mechanistic studies, enabling researchers to rigorously attribute observed tubulin polymerization inhibition and COX-2 selectivity to specific substituent effects.

Tubulin Polymerization COX-2 Selectivity Mechanism of Action Anticancer

Optimal Research and Procurement Application Scenarios for (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one


SAR Anchor Compound for Anti-Inflammatory Pyrazole Chalcone Lead Optimization

In a medicinal chemistry campaign targeting IL-6 inhibition within the 1,3-diphenylpyrazole chalcone series, the target compound should be procured as the unsubstituted baseline control. Researchers can systematically derivative the chalcone phenyl ring (e.g., 2,4-dimethoxy, 4-methoxy, 4-methyl, 4-chloro) and quantitatively compare IL-6 inhibitory activity at 10 µM against the known benchmark of 35–70% inhibition established for the 2,4-dimethoxy-substituted analogs [1]. The target compound's crystallographically validated structure (R = 0.044) enables accurate docking pose generation for computational SAR modeling [2].

Crystallographic Reference for Polymorph Screening and Solid-Form Patenting

The target compound's high-quality single-crystal structure (triclinic, P-1, Z = 2, R = 0.044 at 100 K) with precisely determined unit cell parameters (a = 8.1027 Å, b = 9.3157 Å, c = 12.9634 Å, α = 73.630°, β = 74.713°, γ = 74.820°, V = 886.83 ų) [1] serves as a definitive crystallographic reference for polymorph screening of substituted analogs. Its C—H⋯O hydrogen-bonded dimer motif (centroid–centroid π–π distance 3.6808 Å) provides a baseline supramolecular synthon against which the effect of substituents on crystal packing can be systematically evaluated, supporting solid-form patent applications.

Negative Control for Tubulin Polymerization and COX-2 Selectivity Assays

For research groups investigating tubulin polymerization inhibitors or selective COX-2 inhibitors within the pyrazole-chalcone hybrid space, the target compound should be included as a mechanistic negative control in every assay plate. Its predicted inactivity (based on the absence of electron-donating substituents shown to be essential for colchicine-site binding and COX-2 engagement) [1][2] enables rigorous normalization of assay data and unambiguous attribution of observed tubulin polymerization IC50 values (benchmarked against CA-4 at 1.46 µM) and COX-2 selectivity ratios (benchmarked against celecoxib) to specific structural features of active analogs.

Starting Material for Diversification into Heterocyclic Libraries

The α,β-unsaturated enone system of the target compound provides a reactive handle for diversity-oriented synthesis. As demonstrated by Abdelgawad et al. (2019), the closely related chalcone derived from 1,3-diphenylpyrazole-4-carboxaldehyde and o-hydroxyacetophenone reacts with carbon and nitrogen nucleophiles (malononitrile, diethyl malonate, ethyl cyanoacetate, semicarbazide, thiosemicarbazide, hydroxylamine) to yield novel heterocyclic systems with demonstrated antitumor activity against HepG2 and MCF-7 cell lines [3]. The target compound, with its unsubstituted phenyl ketone, offers a cleaner starting scaffold for analogous diversification chemistry, minimizing potential side reactions attributable to substituent electronic or steric effects.

Quote Request

Request a Quote for (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.